REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.Br[C:10]1[CH:14]=[CH:13][S:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.[OH-].[NH4+].[Cu]I>[CH3:8][C:6]1[CH:5]=[CH:4][N:3]([C:10]2[CH:14]=[CH:13][S:12][CH:11]=2)[C:2](=[O:1])[CH:7]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
copper (I) iodide
|
Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with diethyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude oil, which
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography (ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(N(C=C1)C1=CSC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |